3-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol
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Overview
Description
3-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a chiral compound with significant potential in various scientific fields. Its unique structure, which includes both an amino and a hydroxy group, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups .
Scientific Research Applications
3-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 3-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds with various biomolecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-Amino-2-indanol: Shares a similar amino and hydroxy group but lacks the fluorine atom.
(1S,2R)-2-Bromocyclopentanol: Contains a bromine atom instead of fluorine and has a different ring structure
Uniqueness
The presence of the fluorine atom in 3-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol makes it unique compared to other similar compounds. Fluorine can significantly alter the compound’s chemical properties, such as increasing its stability and altering its reactivity .
Properties
Molecular Formula |
C9H12FNO2 |
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Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-[(1S,2R)-1-amino-2-hydroxypropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1 |
InChI Key |
KSGRMAZGPPJXMG-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=CC(=C1)O)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)O)F)N)O |
Origin of Product |
United States |
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